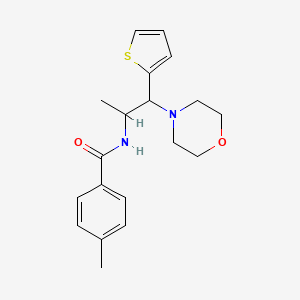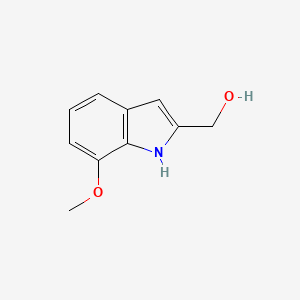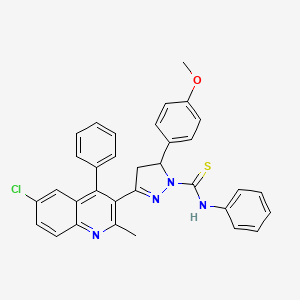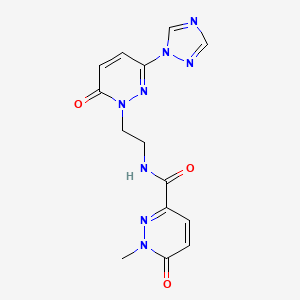
4-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds, such as Methiopropamine, involves a four-step process . It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane. This is then reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane. The final step involves a reaction with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .Mecanismo De Acción
4-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide is known to be metabolized in the brain into a toxic compound called MPP+. MPP+ is taken up by dopaminergic neurons, where it inhibits mitochondrial respiration and leads to cell death. The mechanism of action of this compound has been extensively studied and is considered to be well understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in animals and humans. This compound is known to selectively destroy dopaminergic neurons in the brain, leading to a Parkinsonian-like syndrome. This has made this compound a valuable tool for studying Parkinson's disease and other neurological disorders that involve the loss of dopaminergic neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide has several advantages for use in lab experiments. It is a well-characterized compound that is known to selectively destroy dopaminergic neurons in the brain. This makes it a valuable tool for studying Parkinson's disease and other neurological disorders. However, there are also limitations to the use of this compound in lab experiments. It is a highly toxic compound that requires careful handling and disposal. Additionally, the Parkinsonian-like syndrome induced by this compound may not accurately reflect the pathology of Parkinson's disease in humans.
Direcciones Futuras
There are several future directions for the use of 4-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide in scientific research. One area of interest is the development of new drugs that can protect dopaminergic neurons from the toxic effects of this compound. Another area of interest is the use of this compound in the study of other neurological disorders that involve the loss of dopaminergic neurons, such as Huntington's disease and Alzheimer's disease. Additionally, there is ongoing research into the use of this compound as a tool for studying the role of dopamine in the brain and its potential use in the treatment of addiction.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is known to selectively destroy dopaminergic neurons in the brain, leading to a Parkinsonian-like syndrome in animals and humans. This has made this compound a valuable tool for studying Parkinson's disease and other neurological disorders that involve the loss of dopaminergic neurons. While there are limitations to the use of this compound in lab experiments, there are also several future directions for its use in scientific research.
Métodos De Síntesis
4-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide is synthesized through a multi-step process that involves the reaction of 4-methylbenzoyl chloride with morpholine and 2-thiophenemethanol. The resulting product is then reacted with isopropylamine to yield this compound. The synthesis method has been described in detail in several scientific publications and is considered to be a reliable and reproducible method for producing this compound.
Aplicaciones Científicas De Investigación
4-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. This compound is known to selectively destroy dopaminergic neurons in the brain, leading to a Parkinsonian-like syndrome in animals and humans. This has made this compound a valuable tool for studying Parkinson's disease and other neurological disorders that involve the loss of dopaminergic neurons.
Propiedades
IUPAC Name |
4-methyl-N-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-14-5-7-16(8-6-14)19(22)20-15(2)18(17-4-3-13-24-17)21-9-11-23-12-10-21/h3-8,13,15,18H,9-12H2,1-2H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWCVOSASWMLQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C)C(C2=CC=CS2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(N,N-diallylsulfamoyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2404160.png)




![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2404168.png)
![3-benzyl-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2404169.png)
![4-[(6-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-6-oxohexyl)amino]quinazoline-2(1H)-thione](/img/structure/B2404172.png)

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2404175.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2404179.png)
![[(Z)-[[2-(1,3-benzodioxol-5-yl)cyclopropyl]-(4-methoxyphenyl)methylidene]amino] 2,4-difluorobenzoate](/img/structure/B2404180.png)
![1-(5-chloro-2-methylphenyl)-N-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2404182.png)
